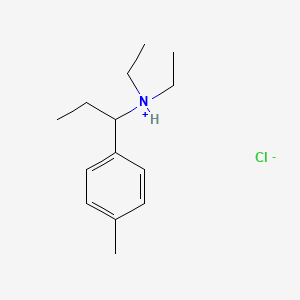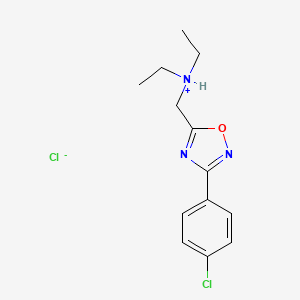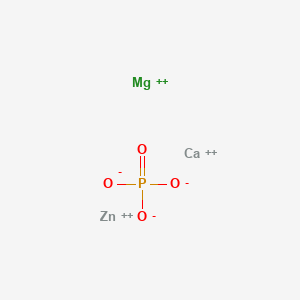
Calcium oleyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium oleyl sulfate is a surfactant compound derived from oleyl alcohol and sulfuric acid, with calcium as the counterion. It is commonly used in various industrial and commercial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and wetting agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium oleyl sulfate is typically synthesized through the sulfation of oleyl alcohol. The process involves reacting oleyl alcohol with sulfur trioxide or chlorosulfonic acid to form oleyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous reactors where oleyl alcohol and sulfur trioxide are mixed under controlled conditions. The resulting oleyl sulfate is then neutralized with calcium hydroxide in large mixing tanks. The final product is purified and dried before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium oleyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oleyl alcohol and sulfuric acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products
Hydrolysis: Oleyl alcohol and sulfuric acid.
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Calcium oleyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring emulsification.
Industry: Widely used in the production of detergents, personal care products, and industrial cleaners.
Mécanisme D'action
Calcium oleyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to emulsify oils and disperse particles. The sulfate group interacts with water molecules, while the oleyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium oleyl sulfate
- Potassium oleyl sulfate
- Ammonium oleyl sulfate
Comparison
Calcium oleyl sulfate is unique due to the presence of calcium as the counterion, which can impart different solubility and stability properties compared to its sodium, potassium, and ammonium counterparts. The choice of counterion can affect the compound’s performance in specific applications, such as its ability to form stable emulsions or its compatibility with other ingredients in formulations.
Propriétés
Numéro CAS |
72018-26-9 |
|---|---|
Formule moléculaire |
C36H70CaO8S2 |
Poids moléculaire |
735.1 g/mol |
Nom IUPAC |
calcium;[(Z)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/2C18H36O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2*9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
VNOZDWNXEDODNQ-CVBJKYQLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


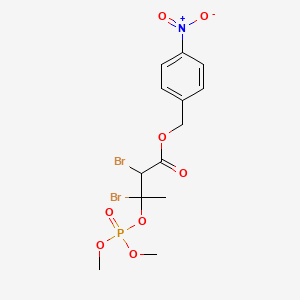
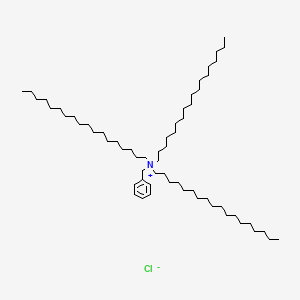
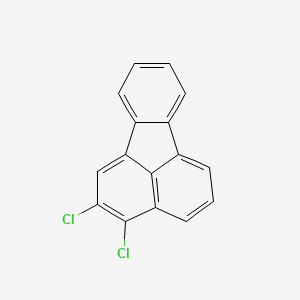
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
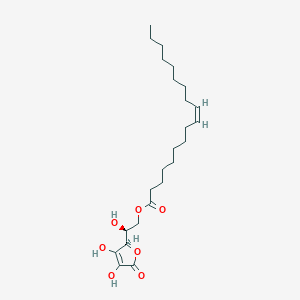

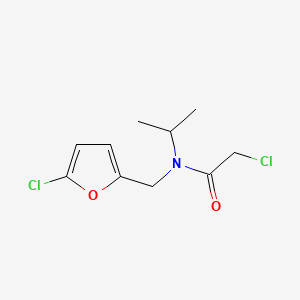

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
